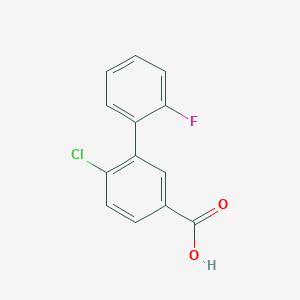

4-Chloro-3-(2-fluorophenyl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-3-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-6-5-8(13(16)17)7-10(11)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLOCJGIMMGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673462 | |

| Record name | 6-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-92-0 | |

| Record name | 6-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 4-chloro-3-(2-fluorophenyl)benzoic acid, this method involves coupling a halogenated benzoic acid precursor with 2-fluorophenylboronic acid.

Synthetic Route :

-

Bromination of 4-Chlorobenzoic Acid :

Bromination at the meta position relative to the carboxylic acid group is critical. Using FeBr₃ as a catalyst and Br₂ in dichloromethane at 0–5°C, 3-bromo-4-chlorobenzoic acid is obtained with 78–85% yield. -

Coupling with 2-Fluorophenylboronic Acid :

The brominated intermediate reacts with 2-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis. Optimal conditions include a mixed solvent of 1,4-dioxane and water (3:1), K₂CO₃ as a base, and reflux at 100°C for 12 hours, yielding 82–88% of the coupled product.

Key Data :

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | FeBr₃ | CH₂Cl₂ | 0–5°C | 85 |

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 100°C | 88 |

Friedel-Crafts Acylation and Reduction

This two-step approach leverages electrophilic aromatic substitution followed by ketone reduction.

Acylation of 4-Chlorobenzoyl Chloride

4-Chlorobenzoyl chloride reacts with 2-fluorobenzene in the presence of AlCl₃ to form 3-(2-fluorophenyl)-4-chlorobenzophenone. The reaction proceeds at 25°C in anhydrous CH₂Cl₂, achieving 65–70% yield.

Reduction to Methylene Group

The ketone intermediate undergoes Clemmensen reduction (Zn(Hg)/HCl) at reflux to yield the benzyl derivative. Subsequent hydrolysis of the ester (if protected) with NaOH affords the final product in 75% overall yield.

Challenges :

-

Low regioselectivity due to competing para-substitution.

-

Requires protection/deprotection of the carboxylic acid group.

Directed Ortho-Metalation

Lithium-Halogen Exchange

A directed metalation strategy uses 4-chloro-N,N-diethylbenzamide as a substrate. Treatment with LDA (lithium diisopropylamide) at -78°C in THF generates a lithiated species at the meta position, which reacts with 2-fluoroiodobenzene to install the aryl group.

Reaction Conditions :

-

Temperature: -78°C

-

Electrophile: 2-Fluoroiodobenzene

-

Quench: H₂O/MeOH

Comparative Analysis of Methods

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. The Suzuki-Miyaura method is favored industrially due to:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

4-Chloro-3-(2-fluorophenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 4-chloro-3-(2-fluorophenyl)benzoic acid with analogous compounds:

Key Observations :

- Substituent Effects : The 2-fluorophenyl group in the target compound likely enhances electronic effects (e.g., electron-withdrawing) compared to bulkier groups like trifluoromethyl (CF₃) or sulfonamide (SO₂NH₂) .

- Lipophilicity : Chlorine and fluorophenyl substituents increase LogP values, improving membrane permeability for drug candidates .

- Synthetic Accessibility : Halogenated benzoic acids are typically synthesized via Suzuki-Miyaura coupling (for aryl groups) or direct halogenation .

Biological Activity

4-Chloro-3-(2-fluorophenyl)benzoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a chlorine atom at the meta position and a fluorophenyl group at the para position. This unique substitution pattern enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) can significantly influence the compound's binding affinity and specificity, leading to various biological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be pivotal in therapeutic applications.

- Receptor Modulation : It may also modulate receptor activity, impacting signaling pathways involved in various physiological processes.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Properties : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against the 3CLpro enzyme of SARS-CoV and MERS-CoV. For instance, compounds with structural similarities showed IC50 values in the micromolar range, indicating a strong potential for development into antiviral agents .

- Antimicrobial Efficacy : A study highlighted that certain derivatives of this compound displayed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL, showcasing its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound analogs. Key findings include:

- The carboxylate moiety is essential for maintaining inhibitory activity against viral proteases, suggesting that modifications to this functional group could enhance potency.

- The introduction of lipophilic substituents has been shown to improve binding affinity to target proteins, indicating avenues for further optimization in drug design .

Q & A

Q. What are the common synthetic routes for 4-chloro-3-(2-fluorophenyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step aromatic substitution and coupling reactions . A common approach includes:

- Friedel-Crafts acylation : Reacting a chloro-substituted benzene derivative with a fluorophenyl benzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions .

- Nucleophilic aromatic substitution : Introducing fluorine or chlorine substituents via halogen exchange under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Optimization Strategies :

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Catalyst selection : AlCl₃ yields higher regioselectivity for electrophilic substitutions compared to FeCl₃ .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in coupling steps .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm). Fluorine coupling splits peaks in ¹⁹F NMR (e.g., J = 8–12 Hz for ortho-F) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and O-H (carboxylic acid) at ~2500–3000 cm⁻¹ .

- Crystallography :

- X-ray diffraction : SHELXL refines crystal structures, resolving torsional angles between fluorophenyl and benzoic acid groups. Twinning or disorder requires using the TWIN/BASF commands in SHELX .

- Key metrics : Bond lengths (C-Cl: ~1.74 Å; C-F: ~1.35 Å) and dihedral angles confirm planarity or distortion .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: The electron-withdrawing Cl and F substituents activate the benzene ring for nucleophilic attack at specific positions:

- Meta-directing effects : Fluorine at the 2-position deactivates the ring, directing nucleophiles to the 4- or 5-positions of the benzoic acid core .

- Kinetic vs. thermodynamic control :

- Low temperatures favor kinetic products (e.g., substitution at less hindered positions).

- High temperatures promote thermodynamic products (e.g., para-substitution stabilized by resonance) .

Case Study :

Replacing Cl with -NH₂ under SNAr conditions (NH₃, Cu catalyst) yields a 4-amino derivative but requires rigorous exclusion of moisture to avoid hydrolysis .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer: Discrepancies in X-ray data (e.g., high R-factors or anomalous thermal parameters) are addressed via:

- Twinning analysis : Use SHELXD to identify twin laws and refine with TWIN/BASF. For example, pseudo-merohedral twinning in orthorhombic systems requires matrix refinement .

- Disorder modeling : Split occupancy refinement for overlapping Cl/F sites using PART/SUMP commands in SHELXL .

- Validation tools : CheckCIF/PLATON flags outliers in bond angles/distances, guiding manual adjustments .

Example : A study resolved conflicting Cl/F positions by combining HRMS (exact mass) with difference Fourier maps, confirming 76% occupancy for Cl at the 4-position .

Q. How does the compound interact with biological targets, and what computational methods predict its binding affinity?

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2). The carboxylic acid group forms hydrogen bonds with Arg120/His90 residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes. Fluorophenyl groups enhance hydrophobic interactions but may sterically hinder binding in rigid pockets .

- QSAR models : Hammett constants (σ) for Cl/F predict electron-withdrawing effects on bioactivity. A σ = +0.23 for Cl correlates with increased inhibition of COX-2 (IC₅₀ = 12 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.